molecular formula C18H17Cl3N4 B1191551 Gyki 47261 dihydrochloride

Gyki 47261 dihydrochloride

Cat. No.: B1191551
M. Wt: 395.7 g/mol
InChI Key: HUNSEMNKAFDVDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Gyki 47261 dihydrochloride acts as a competitive, orally active, and selective AMPA receptor antagonist . It has broad-spectrum anticonvulsive activity and neuroprotective effects . It is also a potent inducer of CYP2E1 .

Safety and Hazards

Users should avoid inhalation, contact with eyes and skin, and avoid dust and aerosol formation . It should be used only in areas with appropriate exhaust ventilation .

Biochemical Analysis

Biochemical Properties

Gyki 47261 dihydrochloride plays a significant role in biochemical reactions by interacting with AMPA receptors, which are a type of ionotropic glutamate receptor. These receptors are involved in fast synaptic transmission in the central nervous system. By antagonizing these receptors, this compound inhibits excitatory neurotransmission, which can help in reducing seizures and providing neuroprotection . Additionally, this compound induces the enzyme CYP2E1, which is involved in the metabolism of various xenobiotics and endogenous compounds .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, particularly those involving glutamate neurotransmission. This modulation can lead to changes in gene expression and cellular metabolism. For instance, in neuronal cells, this compound can reduce excitotoxicity, which is a pathological process caused by excessive activation of glutamate receptors . This reduction in excitotoxicity can protect neurons from damage and death.

Molecular Mechanism

The mechanism of action of this compound involves its binding to AMPA receptors, thereby inhibiting their activity. This inhibition prevents the influx of calcium ions, which is crucial for excitatory neurotransmission. By blocking this pathway, this compound reduces neuronal excitability and protects against excitotoxicity . Additionally, the induction of CYP2E1 by this compound can lead to increased metabolism of certain substrates, affecting their bioavailability and activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is stable under recommended storage conditions, but its activity can degrade over extended periods. Long-term studies have shown that this compound can maintain its neuroprotective and anticonvulsive effects in both in vitro and in vivo models . The duration of these effects can vary depending on the experimental conditions and the specific cellular context.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits anticonvulsive and neuroprotective effects without significant toxicity . At higher doses, this compound can cause adverse effects, including potential toxicity . Threshold effects have been observed, where the beneficial effects plateau beyond a certain dosage, and further increases in dosage do not enhance the therapeutic outcomes .

Metabolic Pathways

This compound is involved in metabolic pathways that include the induction of CYP2E1. This enzyme plays a crucial role in the metabolism of various drugs and endogenous compounds. By inducing CYP2E1, this compound can alter the metabolic flux and levels of certain metabolites . This interaction can have significant implications for the pharmacokinetics and pharmacodynamics of co-administered drugs.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The localization and accumulation of this compound can affect its activity and function, influencing its therapeutic outcomes .

Subcellular Localization

The subcellular localization of this compound is critical for its activity. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can enhance its interaction with target receptors and enzymes, thereby modulating its biochemical and cellular effects .

Chemical Reactions Analysis

GYKI 47261 dihydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts . The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

Properties

IUPAC Name

4-(8-chloro-2-methyl-11H-imidazo[1,2-c][2,3]benzodiazepin-6-yl)aniline;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN4.2ClH/c1-11-10-23-17(21-11)8-13-2-5-14(19)9-16(13)18(22-23)12-3-6-15(20)7-4-12;;/h2-7,9-10H,8,20H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUNSEMNKAFDVDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=N1)CC3=C(C=C(C=C3)Cl)C(=N2)C4=CC=C(C=C4)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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